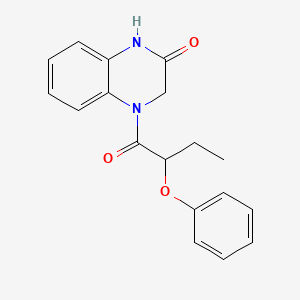![molecular formula C14H19NO2 B4646888 N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B4646888.png)
N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound with a complex structure that includes a cyclopropyl group, a phenoxy group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopropyl group, followed by the introduction of the phenoxy group and the acetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-{[4-(propan-2-yl)phenyl]amino}acetamide: This compound has a similar structure but with an amino group instead of a phenoxy group.
methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate: This compound contains a benzoate moiety and a carbonyl group, making it structurally related but with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(2)11-3-7-13(8-4-11)17-9-14(16)15-12-5-6-12/h3-4,7-8,10,12H,5-6,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFBZOLMEVADHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide](/img/structure/B4646810.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4646814.png)
![4-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4646817.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4646821.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)
![(2Z)-2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4646845.png)
![2-[2-chloro-4-[[2-(1H-indol-3-yl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4646852.png)

![8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4646865.png)
![(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile](/img/structure/B4646877.png)

![N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4646902.png)

amine](/img/structure/B4646908.png)
